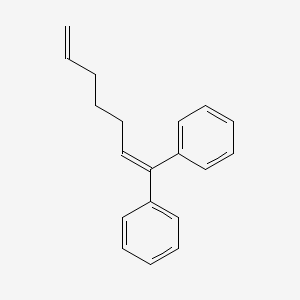
1,1-Diphenyl-1,6-heptadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-1,6-heptadiene is a useful research compound. Its molecular formula is C19H20 and its molecular weight is 248.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photostability Studies
Research has shown that 1,1-Diphenyl-1,6-heptadiene exhibits notable photostability under UV radiation. Its ability to undergo photochemical reactions makes it a candidate for use in photopolymerization processes. For instance, studies indicate that when irradiated, this compound can form various photoproducts that may be utilized in developing new materials with specific properties .
Polymerization Processes
The compound has been investigated for its role in cyclopolymerization reactions. It can act as a monomer or a cross-linking agent in polymer synthesis, contributing to the formation of materials with enhanced mechanical properties . The efficiency of these reactions can be influenced by the presence of other additives or catalysts.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound derivatives. For example, the aluminum complex of this compound has shown significant cytotoxic activity against various cancer cell lines. In vitro studies demonstrated that concentrations as low as 5 µg/mL could inhibit cancer cell growth effectively .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .
Case Study 1: Photochemical Behavior in Thin Films
A study conducted on the photochemical behavior of this compound in thin films revealed that upon UV irradiation, the compound underwent isomerization and degradation processes. This behavior is crucial for applications in coatings and films where light stability is essential .
Case Study 2: Antitumor Activity Assessment
In research assessing the antitumor activity of aluminum complexes of this compound, significant reductions in tumor volume were observed in animal models. The study reported a concentration-dependent effect where higher concentrations led to increased efficacy against solid tumors .
Analyse Des Réactions Chimiques
Photochemical Reactions
1,7-Diphenyl-1,6-heptadiene-3,5-dione undergoes photodegradation under UV irradiation, yielding distinct products depending on reaction conditions:
Enzymatic Degradation
Soil microorganisms catalyze the breakdown of curcuminoids, including 1,7-diphenyl derivatives, via CurH enzyme :
Synthetic Pathways
Synthesis of 1,7-diphenyl-1,4-heptadien-3-ones involves multistep condensation and decarboxylation:
Electrochemical Oxidation
Electrochemical methods enable cyclization of 1,6-dienes into heterocycles:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (E)-N-Tosyl-6-phenyl-5-hexenamine | 2.1 F mol⁻¹ oxidation | N-Tosyl-2-benzoyl piperidine (3c ) | 13% |
Antioxidative Activity
1,7-Diphenyl derivatives inhibit lipid peroxidation and protein oxidation in biological systems:
Thermodynamic Binding Studies
Isothermal titration calorimetry (ITC) reveals selenite-binding affinities:
| Compound | Binding Constant (K) | ΔG (kcal/mol) | Mechanism |
|---|---|---|---|
| Curcumin | 4.19 × 10³ M⁻¹ | -4.93 | H-bonding and hydrophobic interactions |
| DCCM | 9.57 × 10³ M⁻¹ | -5.43 | Proton transfer to selenite |
Key Insights:
-
Photochemical Pathways : Concentration-dependent degradation highlights the role of solvent environment in product distribution .
-
Enzymatic Specificity : CurH cleaves curcuminoids asymmetrically, influenced by methoxy and hydroxyl substituents .
-
Synthetic Design : Protective group strategies (e.g., MOM ethers) enable selective functionalization .
-
Structure-Activity : Phenolic hydroxyl groups are critical for antioxidative efficacy .
Propriétés
Numéro CAS |
4165-82-6 |
|---|---|
Formule moléculaire |
C19H20 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1-phenylhepta-1,6-dienylbenzene |
InChI |
InChI=1S/C19H20/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h2,5-10,12-16H,1,3-4,11H2 |
Clé InChI |
MYRNEKRGKLPZGC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














